molecular formula C10H13NO B12843534 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B12843534
M. Wt: 163.22 g/mol
InChI Key: QJJHFTLFTHWCCP-UHFFFAOYSA-N
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Description

8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H13NO. It is also known as 1-Hydroxy-8-amino-5,6,7,8-tetrahydronaphthalene. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system. It is a white solid at room temperature and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of 1-nitro-5,6,7,8-tetrahydronaphthalene, followed by the introduction of the hydroxyl group. One common method includes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The resulting amine is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) and hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both amino and hydroxyl groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-amino-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h2,4,6,8,12H,1,3,5,11H2

InChI Key

QJJHFTLFTHWCCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2O)N

Origin of Product

United States

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